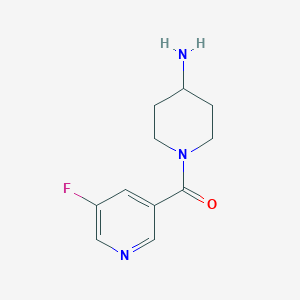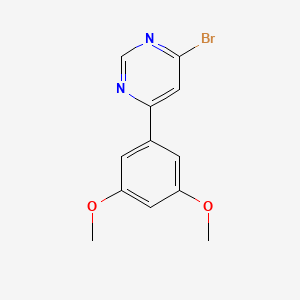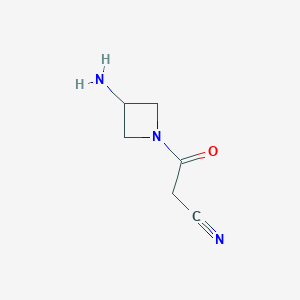
1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine
Overview
Description
1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H22N4 and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical and Electronic Properties
The study by Palion-Gazda et al. (2019) investigates the structure-dependent and environment-responsive optical properties of trisheterocyclic systems, including derivatives with electron-donating amino groups such as piperidine. These compounds exhibit interesting thermal, redox, UV–Vis absorption, and emission properties. They are explored for their potential in creating efficient emitters and understanding the impact of protonation and viscosity on their emission properties, highlighting their relevance in materials science and optoelectronics (Palion-Gazda et al., 2019).
Antihistaminic and Antiinflammatory Activities
Research conducted by Gyoten et al. (2003) describes the synthesis and evaluation of compounds with cyclic amines for antihistaminic activity and inhibition of eosinophil infiltration. This study exemplifies the potential therapeutic applications of such compounds in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Catalysis in Acylation Chemistry
Mennenga et al. (2015) synthesized and investigated polymethacrylates containing 4-amino-pyridyl derivative, covalently attached as effective catalysts in acylation chemistry. The study highlights the self-activation by neighboring group effects, showing the utility of these compounds in catalytic cycles, potentially beneficial for synthetic chemistry applications (Mennenga et al., 2015).
Synthesis and Biological Evaluation
A series of studies focus on the synthesis of novel compounds and their evaluation for biological activities. For instance, Kumar et al. (2013) discuss the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, indicating the potential of such compounds in medical chemistry (Kumar et al., 2013).
Efficient Synthesis Techniques
Several papers report on the development of efficient synthesis techniques for compounds containing the piperidine motif. Dairo et al. (2016) describe an aerobic oxidation process catalyzed by ceria-supported nanogold for transforming cyclic amines to lactams, an essential reaction for creating chemical feedstocks (Dairo et al., 2016).
Biochemical Analysis
Biochemical Properties
1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell. Additionally, this compound may interact with receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been observed to inhibit cell proliferation and induce apoptosis, a process of programmed cell death. This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Additionally, this compound can influence gene expression and cellular metabolism, further affecting cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target proteins, leading to the inhibition or activation of these proteins. For example, by binding to the active site of a kinase, it can prevent the kinase from phosphorylating its substrates, thereby blocking the downstream signaling cascade . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target pathways, but may also lead to compensatory mechanisms within the cell that counteract its effects . Additionally, the degradation products of this compound may have their own biological activities, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, toxic effects can be observed, including damage to normal tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have also identified threshold effects, where a certain minimum dose is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which modify the compound to facilitate its excretion from the body . The metabolites of this compound can also interact with other metabolic pathways, potentially affecting the levels of various metabolites within the cell . Understanding these metabolic interactions is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
1-(6-tert-butylpyridazin-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-13(2,3)11-4-5-12(16-15-11)17-8-6-10(14)7-9-17/h4-5,10H,6-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHARTNZIFGHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


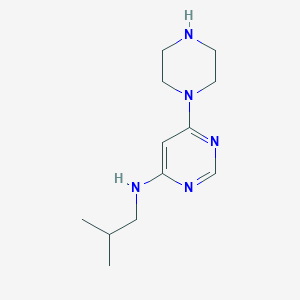

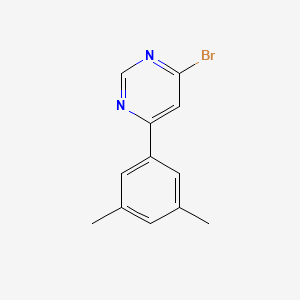

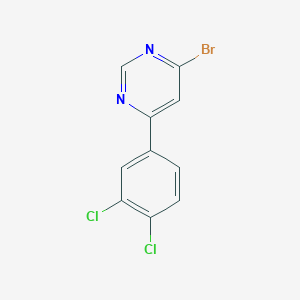

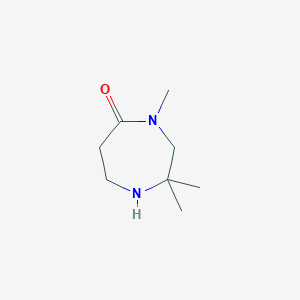
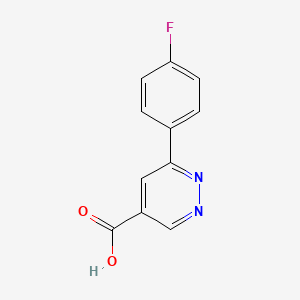
amine](/img/structure/B1475596.png)
